2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide
CAS No.: 2034372-93-3
Cat. No.: VC7220992
Molecular Formula: C18H23N3O2S
Molecular Weight: 345.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034372-93-3 |
|---|---|
| Molecular Formula | C18H23N3O2S |
| Molecular Weight | 345.46 |
| IUPAC Name | 2-benzylsulfanyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C18H23N3O2S/c22-18(14-24-13-15-6-2-1-3-7-15)20-16-10-19-21(11-16)12-17-8-4-5-9-23-17/h1-3,6-7,10-11,17H,4-5,8-9,12-14H2,(H,20,22) |
| Standard InChI Key | MMKAONHASSGCRS-UHFFFAOYSA-N |
| SMILES | C1CCOC(C1)CN2C=C(C=N2)NC(=O)CSCC3=CC=CC=C3 |
Introduction
Synthesis
The synthesis of 2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves multiple steps, as outlined below:
| Step | Reaction Description | Reagents/Conditions |
|---|---|---|
| 1 | Formation of the benzylthio group | Benzyl chloride reacts with sodium thiolate under anhydrous conditions. |
| 2 | Synthesis of the pyrazole ring | Hydrazine reacts with a 1,3-diketone to form the pyrazole core. |
| 3 | Attachment of tetrahydro-2H-pyran group | Tetrahydro-2H-pyran-4-methyl chloride reacts with the pyrazole derivative. |
| 4 | Formation of acetamide linkage | The intermediate reacts with acetic anhydride to finalize the acetamide structure. |
This multi-step process ensures high specificity and yield under controlled laboratory conditions.
Characterization
To confirm the structure and purity of the compound, various analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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Proton () and Carbon () NMR spectra provide detailed information about the hydrogen and carbon environments in the molecule.
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Mass Spectrometry (MS):
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Determines the molecular weight and fragmentation pattern, confirming structural integrity.
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic absorption bands, such as amides and sulfides.
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X-ray Crystallography:
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Used to determine the three-dimensional arrangement of atoms in crystalline samples.
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Potential Applications
The structural features of 2-(benzylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide suggest several possible applications:
Pharmacological Research
The pyrazole ring is a well-known pharmacophore in drug discovery, associated with anti-inflammatory, anticancer, and antimicrobial activities . The benzylthio group may further enhance these properties by improving membrane permeability.
Enzyme Inhibition
Preliminary studies on structurally similar compounds indicate potential as enzyme inhibitors (e.g., lipoxygenases), making this compound a candidate for further evaluation in inflammation-related pathways .
Antiparasitic Activity
Pyrazole derivatives have shown activity against Leishmania species, suggesting that modifications to this compound could lead to new antiparasitic agents .
Material Science
The presence of sulfur-containing groups may also allow this compound to act as a ligand in coordination chemistry or materials science applications.
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